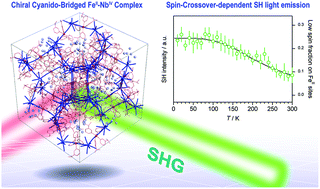Second harmonic generation on chiral cyanido-bridged FeII–NbIV spin-crossover complexes†
Dalton Transactions Pub Date: 2021-05-26 DOI: 10.1039/D1DT01324F
Abstract
Incorporating chiral organic ligands into cyanido-bridged FeII–NbIV assemblies synthesized chiral spin-crossover complexes, FeII2[NbIV(CN)8](L)8·6H2O (L = R-, S-, or rac-1-(3-pyridyl)ethanol: R-FeNb, S-FeNb, or rac-FeNb). Rietveld analyses based on a racemic complex of rac-FeNb indicate that the chiral complexes have a cubic crystal structure in the I213 space group with a three-dimensional cyanido-bridged FeII–NbIV coordination network. All the complexes exhibit spin crossover between the high-spin (HS) and the low-spin (LS) FeII states without thermal hysteresis. Chiral complexes of R-FeNb and S-FeNb show second harmonic generation (SHG) due to their non-centrosymmetric structure. The I213 space group provides second-order susceptibility tensor elements of χxyz, χyzx, and χzxy, which contribute to SHG. The temperature-dependent second harmonic light intensity change is due to spin crossover between FeIIHS and FeIILS.


Recommended Literature
- [1] 31. The structure of egg-plum gum. Part II. The hydrolysis products obtained from the methylated degraded gum
- [2] Materials chemistry communications. Ab initio determination of molecular structures using high-resolution powder diffraction data from a laboratory X-ray source
- [3] Front matter
- [4] Contents list
- [5] Platinum nanoparticles supported on Ca(Mg)-zeolites for efficient room-temperature alcohol oxidation under aqueous conditions†
- [6] Two-step conversion of Kraft lignin to nylon precursors under mild conditions†
- [7] The osmotic membrane bioreactor: a critical review
- [8] Scandium triflate catalyzed cycloaddition of imines with 1,1-cyclopropanediesters: efficient and diastereoselective synthesis of multisubstituted pyrrolidines†
- [9] Inside front cover
- [10] Utilisation of the isobole methodology to study dietary peptide–drug and peptide–peptide interactive effects on dipeptidyl peptidase IV (DPP-IV) inhibition†










